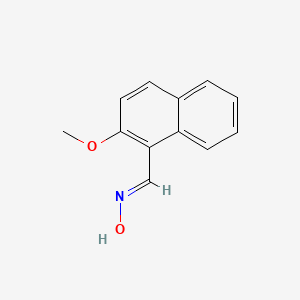
2-Methoxy-1-naphthaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-naphthaldehyde oxime typically involves the reaction of 2-Methoxy-1-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
化学反応の分析
Types of Reactions: 2-Methoxy-1-naphthaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Various substituted naphthaldehyde derivatives
科学的研究の応用
2-Methoxy-1-naphthaldehyde oxime has several applications in scientific research:
作用機序
The mechanism of action of 2-Methoxy-1-naphthaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as a photoinitiator in free radical polymerization by absorbing light and generating reactive species that initiate polymerization . In biological systems, it may inhibit certain enzymes or signaling pathways, contributing to its potential therapeutic effects .
類似化合物との比較
2-Methoxy-1-naphthaldehyde: A precursor to the oxime derivative, used in similar applications.
Naphthalene-Based Oxime Esters: These compounds share similar structural features and are used as photoinitiators.
Other Oximes: Compounds like aldoximes and ketoximes, which have similar functional groups but different structural frameworks.
Uniqueness: 2-Methoxy-1-naphthaldehyde oxime is unique due to its specific methoxy and oxime functional groups, which confer distinct chemical reactivity and applications. Its ability to act as a photoinitiator and its potential biological activities set it apart from other similar compounds .
特性
CAS番号 |
99806-91-4 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
(NZ)-N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-8,14H,1H3/b13-8- |
InChIキー |
VHXRWOTZOBRMJG-JYRVWZFOSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NO |
異性体SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N\O |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NO |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















